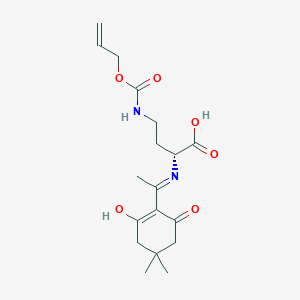
249649-08-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the CAS number 249649-08-6 is known as H-D-Phe(3,4-F2)-OH. It is a fluorinated derivative of phenylalanine, an amino acid. The molecular formula of this compound is C9H9F2NO2, and it has a molecular weight of 201.17 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe(3,4-F2)-OH typically involves the fluorination of phenylalanine derivatives. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of H-D-Phe(3,4-F2)-OH may involve large-scale fluorination processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Phe(3,4-F2)-OH can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
H-D-Phe(3,4-F2)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein folding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which H-D-Phe(3,4-F2)-OH exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, thereby modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylalanine: The parent compound of H-D-Phe(3,4-F2)-OH.
Fluorinated Amino Acids: Other fluorinated derivatives of amino acids, such as 4-fluorophenylalanine and 3,5-difluorophenylalanine.
Uniqueness
H-D-Phe(3,4-F2)-OH is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3 and 4 positions of the phenyl ring enhances its stability and reactivity compared to other fluorinated amino acids.
Eigenschaften
CAS-Nummer |
249649-08-6 |
|---|---|
Molekulargewicht |
201.17 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



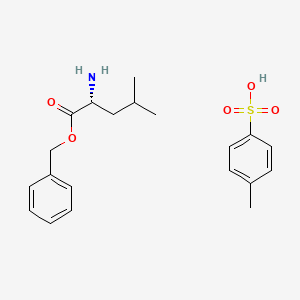
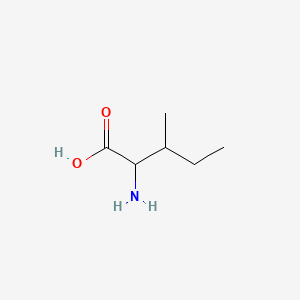
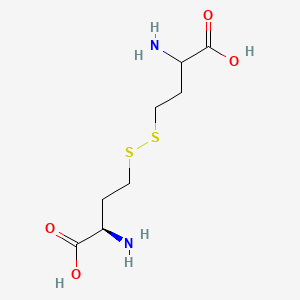
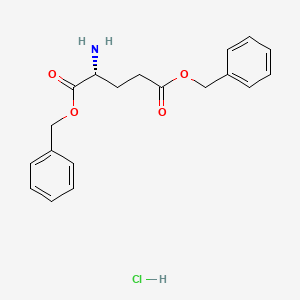
![(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B613204.png)

